molecular formula C14H19NO4 B14368893 5,5-Dimethoxy-2-oxo-N-phenylhexanamide CAS No. 93371-33-6

5,5-Dimethoxy-2-oxo-N-phenylhexanamide

Cat. No.: B14368893
CAS No.: 93371-33-6
M. Wt: 265.30 g/mol
InChI Key: HMEYILUHBHUTIL-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-2-oxo-N-phenylhexanamide: is a chemical compound with the molecular formula C13H17NO4 It is characterized by the presence of two methoxy groups, a phenyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-2-oxo-N-phenylhexanamide typically involves the reaction of 5,5-dimethoxy-2-oxohexanoic acid with aniline. The reaction is facilitated by coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HoBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethoxy-2-oxo-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,5-Dimethoxy-2-oxo-N-phenylhexanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-2-oxo-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. For example, it has been shown to inhibit glucose dehydrogenase, which is involved in the glucose metabolic pathway .

Comparison with Similar Compounds

  • 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
  • 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

Comparison: 5,5-Dimethoxy-2-oxo-N-phenylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

93371-33-6

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

5,5-dimethoxy-2-oxo-N-phenylhexanamide

InChI

InChI=1S/C14H19NO4/c1-14(18-2,19-3)10-9-12(16)13(17)15-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)

InChI Key

HMEYILUHBHUTIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C(=O)NC1=CC=CC=C1)(OC)OC

Origin of Product

United States

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